N1-(4-(furan-3-yl)benzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
Furans are a class of organic compounds characterized by a ring structure composed of one oxygen atom and four carbon atoms . They are important building blocks in organic chemistry and are found in various natural sources, most notably in plants, algae, and microorganisms .
Synthesis Analysis
The synthesis of furans and their derivatives has been an important research area in organic chemistry. Historically, the classical approaches such as Paal–Knorr and Feist–Benary syntheses of furan derivatives have been widely applied . The Paal–Knorr method relies on an acid-catalyzed intramolecular cyclization of 1,4-dicarbonyl compounds, while the Feist–Benary method provides a strategy for the efficient preparation of polysubstituted furan derivatives via intermolecular annulation of β-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of furans is characterized by a five-membered ring with four carbon atoms and one oxygen atom . The presence of the oxygen atom in the ring imparts unique chemical properties to furans and their derivatives .Chemical Reactions Analysis
Furans can undergo a variety of chemical reactions. For example, they can be prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis
Furan itself is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C . The presence of the oxygen atom in the ring structure of furans imparts unique chemical properties to these compounds .Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, and more .
Mode of Action
Furan derivatives, in general, interact with their targets to show their potentiality to treat disease or disorder .
Biochemical Pathways
Furan derivatives have been known to influence various biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been known to have high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The properties of furan derivatives can be influenced by various environmental factors, which can affect their therapeutic properties .
Safety and Hazards
Future Directions
The production of chemicals from biomass, including furans, offers both economic and ecological benefits . Furfural, one of the 30 compounds produced by bio-refining biomass, can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c21-20(22,23)29-17-7-5-16(6-8-17)25-19(27)18(26)24-11-13-1-3-14(4-2-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKGITZPWZXQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(furan-3-yl)benzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide |
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